molecular formula C19H21ClN2O B8273847 Oxazole, 4,5-diphenyl-2-((isopropylamino)methyl)-, monohydrochloride CAS No. 33161-72-7

Oxazole, 4,5-diphenyl-2-((isopropylamino)methyl)-, monohydrochloride

Cat. No. B8273847
Key on ui cas rn: 33161-72-7
M. Wt: 328.8 g/mol
InChI Key: RYKZHMFEALYVHB-UHFFFAOYSA-N
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Patent
US04020082

Procedure details

A mixture of 8 g. 2-chloromethyl-4,5-diphenyloxazole (prepared as described in Example 1 a), 8g. isopropylamine and 50 ml. anhydrous benzene was kept in a stoppered flask for 48 hours at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[O:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:7]=1.[CH:20]([NH2:23])([CH3:22])[CH3:21]>C1C=CC=CC=1>[ClH:1].[CH:20]([NH:23][CH2:2][C:3]1[O:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:7]=1)([CH3:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
8g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8 g

Outcomes

Product
Name
Type
Smiles
Cl.C(C)(C)NCC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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